2-Acetamido-3-hydroxy-N-methylpropanamide
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Overview
Description
2-Acetamido-3-hydroxy-N-methylpropanamide is an organic compound with the molecular formula C₆H₁₂N₂O₃ It is a derivative of propanamide, featuring an acetamido group, a hydroxy group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-hydroxy-N-methylpropanamide typically involves the reaction of 3-hydroxypropanamide with acetic anhydride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-hydroxypropanamide, acetic anhydride, methylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-hydroxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-acetamido-3-oxopropanamide.
Reduction: Formation of 2-acetamido-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamido-3-hydroxy-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-hydroxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-hydroxypropanamide: Lacks the methyl group on the nitrogen atom.
N-Methylpropanamide: Lacks the acetamido and hydroxy groups.
3-Hydroxypropanamide: Lacks the acetamido and N-methyl groups.
Uniqueness
2-Acetamido-3-hydroxy-N-methylpropanamide is unique due to the presence of both the acetamido and hydroxy groups, along with the N-methyl substitution. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-acetamido-3-hydroxy-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(10)8-5(3-9)6(11)7-2/h5,9H,3H2,1-2H3,(H,7,11)(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZDXKZPWRIFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563650 |
Source
|
Record name | N~2~-Acetyl-N-methylserinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7606-75-9 |
Source
|
Record name | N~2~-Acetyl-N-methylserinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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